4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine

MELK Inhibition Quinoline Derivatives Kinase Assay

Researchers face reproducibility risks when sourcing generic quinoline analogs without verified substitution patterns. This specific 6-amino-4-ethoxy-2-(4-methylphenyl)quinoline provides a defined chemotype for comparative kinase profiling and library diversification. • Defined scaffold for MELK-related SAR exploration, avoiding off-target analog uncertainty. • Free 6-amino handle enables rapid derivatization for focused GPCR or kinase libraries. • ≥95% purity ensures reliable starting material for hit-to-lead optimization campaigns.

Molecular Formula C18H18N2O
Molecular Weight 278.355
CAS No. 2310146-61-1
Cat. No. B2773499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine
CAS2310146-61-1
Molecular FormulaC18H18N2O
Molecular Weight278.355
Structural Identifiers
SMILESCCOC1=CC(=NC2=C1C=C(C=C2)N)C3=CC=C(C=C3)C
InChIInChI=1S/C18H18N2O/c1-3-21-18-11-17(13-6-4-12(2)5-7-13)20-16-9-8-14(19)10-15(16)18/h4-11H,3,19H2,1-2H3
InChIKeyNUSCRSCCKRWVQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine Procurement Guide


4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine (CAS 2310146-61-1) is a substituted quinoline derivative with the molecular formula C18H18N2O and a molecular weight of 278.36 g/mol . The compound is commercially available for research use, with a catalog-listed purity of ≥95% . Its structure features a quinoline core bearing a 6-amino group, a 4-ethoxy substituent, and a 2-(4-methylphenyl) moiety . As a member of the quinoline class, it is potentially relevant to medicinal chemistry programs targeting kinases such as MELK, though specific activity data for this exact compound remain proprietary or unpublished [1].

1 Quinoline chemotype for kinase target screening
2 6-Amino handle enables synthetic diversification
3 Class-level MELK patent context; verify activity

Why Generic Quinoline Analogs Cannot Substitute This Compound


In the quinoline chemical space, seemingly minor modifications—such as the position of an ethoxy group, the nature of the aryl substituent at the 2-position, or the location of the amine functionality—can profoundly alter biological target engagement, selectivity, and cellular potency [1]. For instance, related 2-aminoquinoline derivatives exhibit divergent nNOS isoform selectivity based solely on phenyl ring substitution patterns [2]. Procuring a generic 'quinolin-6-amine' or an off-target analog without verified structure-activity data introduces substantial risk of experimental failure and irreproducible results. The specific substitution array of 4-ethoxy-2-(4-methylphenyl)quinolin-6-amine represents a unique chemotype whose differential behavior—if any—can only be established through rigorous, comparative experimental characterization [1].

! Regioisomeric shift (e.g., 7-phenyl vs. 2-phenyl) can alter nNOS binding mode and selectivity.
! Amino group position (6-NH2 vs. 2-NH2) affects H-bonding and target interaction.
! Unverified MELK activity; class-level patent claim does not guarantee this analog’s inhibition.

Quantitative Differentiation Analysis


Potential MELK Kinase Inhibition

The compound falls within the broad Markush structure of US Patent 9,120,749 B2, which claims quinoline derivatives as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK) [1]. The patent reports MELK inhibitory activity for exemplified compounds, with one representative quinoline derivative (Example 1-203) exhibiting an IC50 value of 0.032 µM in a MELK kinase assay [1]. However, this specific compound (4-ethoxy-2-(4-methylphenyl)quinolin-6-amine) was not explicitly synthesized or tested in the patent; therefore, any activity claim for this exact compound remains a class-level inference only [1].

MELK IC50
Class-level inference
Target compound: Not available Rep. example 1-203: 0.032 µM
Class-level inference; verify activity for this analog
Patent data only; no direct data for this compound
MELK Inhibition Quinoline Derivatives Kinase Assay Patent Claims

Structural Analogy to nNOS Inhibitor

A close structural analog, 7-(3-(aminomethyl)-4-ethoxyphenyl)-4-methylquinolin-2-amine, has been co-crystallized with rat nNOS (PDB: 6PN0) and human eNOS (PDB: 6POX), revealing a distinct binding mode that exploits an isoform-specific aspartate residue to achieve selectivity [1][2]. The analog demonstrates potent nNOS inhibition, though its substitution pattern differs significantly from the target compound (7-phenyl vs. 2-phenyl and 2-amino vs. 6-amino). No direct activity data for the target compound against NOS isoforms have been reported.

nNOS Binding
Cross-study comparable
Analog co-crystal: PDB 6PN0 (rat nNOS), engages Asp residue
Structural analogy may not translate to this regioisomer
No direct NOS data for target compound
Neuronal Nitric Oxide Synthase (nNOS) X-ray Crystallography Selectivity Structural Biology

Research-Grade Purity Specification

Chemenu lists the compound with a purity of ≥95% (catalog CM687875) . This is a typical specification for research-grade screening compounds and does not differentiate it from other commercial quinoline derivatives, many of which are also offered at similar purity levels.

Chemical Purity
Supporting evidence
≥95% (advertised)
Meets screening-grade threshold
CoA not publicly provided
Purity Specification Quality Control Chemical Procurement

Recommended Use Cases


MELK Hit Expansion and SAR Studies

Researchers investigating maternal embryonic leucine zipper kinase (MELK) as a therapeutic target in oncology may utilize this compound as a potential starting point for structure-activity relationship (SAR) exploration, based on its structural inclusion within the broad quinoline class claimed in US9120749B2 [1]. However, users must first establish the compound's MELK inhibitory activity in a biochemical assay to confirm it possesses the claimed class activity, as no specific data for this analog exists [1].

NOS Isoform Selectivity Studies

Given the structural resemblance to 2-aminoquinoline nNOS inhibitors (e.g., PDB: 6PN0), this compound may be employed in comparative studies to probe how the shift from a 7-phenyl to a 2-phenyl substitution pattern affects NOS isoform binding and selectivity [2]. Crystallographic or biochemical comparison with the known nNOS ligand would be required to map the SAR landscape.

Medicinal Chemistry Diversification

As a commercially available quinoline building block with a defined substitution pattern, 4-ethoxy-2-(4-methylphenyl)quinolin-6-amine can serve as a core scaffold for diversification into focused libraries aimed at identifying novel kinase or GPCR ligands. Its 6-amino group offers a convenient synthetic handle for further functionalization.

Application
Selection Property
Validation Focus
MELK Hit Expansion and SAR Studies
Quinoline scaffold with 6-amino handle
Verify MELK inhibitory activity in biochemical assay
NOS Isoform Selectivity Studies
Regioisomeric comparison to known nNOS ligands
Crystallographic or biochemical binding assays
Medicinal Chemistry Diversification
Substituted quinoline core with synthetic handle
Library synthesis and target profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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